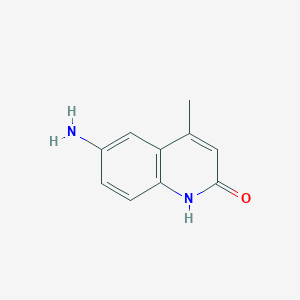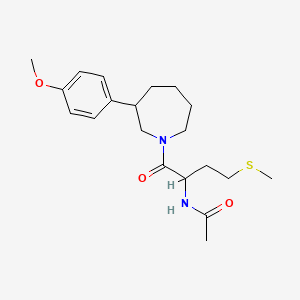![molecular formula C16H24N2O B2522840 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol CAS No. 1800218-66-9](/img/structure/B2522840.png)
9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-3,9-diazaspiro[55]undecan-1-ol is a chemical compound known for its unique spirocyclic structure This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic system containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a linear precursor containing amine and alcohol functional groups. The reaction conditions often involve the use of a base to facilitate the cyclization process, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol involves its interaction with molecular targets such as γ-aminobutyric acid type A receptors. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This interaction can modulate neurotransmission and has implications for the development of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diazaspiro[5.5]undecane: A structurally related compound with similar biological activity.
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one: Another spirocyclic compound with a different functional group arrangement.
Uniqueness
9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its ability to act as a γ-aminobutyric acid type A receptor antagonist sets it apart from other similar compounds .
Propriétés
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c19-15-12-17-9-6-16(15)7-10-18(11-8-16)13-14-4-2-1-3-5-14/h1-5,15,17,19H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSIOLCKYVJZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C12CCN(CC2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2522760.png)
![10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2522761.png)


![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2522767.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2522774.png)



![ethyl 2-[2-(4-chlorobenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522779.png)

